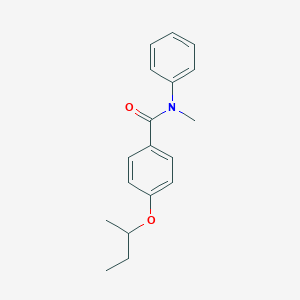
4-sec-butoxy-N-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-sec-butoxy-N-methyl-N-phenylbenzamide, also known as BML-190, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor type 2 (CB2), which plays a crucial role in modulating the immune system and inflammation.
Aplicaciones Científicas De Investigación
4-sec-butoxy-N-methyl-N-phenylbenzamide has been extensively studied in various scientific research applications, including the treatment of inflammatory and autoimmune diseases, pain management, and cancer therapy. Several studies have shown that this compound can effectively reduce inflammation and pain by blocking the CB2 receptor, which is highly expressed in immune cells and tissues. Moreover, this compound has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis.
Mecanismo De Acción
4-sec-butoxy-N-methyl-N-phenylbenzamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and tissues. The CB2 receptor plays a crucial role in modulating the immune system and inflammation. When activated, the CB2 receptor can reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines and chemokines. However, overactivation of the CB2 receptor can lead to immunosuppression and impaired immune function. This compound blocks the CB2 receptor, thereby reducing inflammation and pain without compromising immune function.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the suppression of angiogenesis. Moreover, this compound has been shown to reduce pain and inflammation in animal models of inflammatory and autoimmune diseases, such as arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-sec-butoxy-N-methyl-N-phenylbenzamide in lab experiments is its selectivity for the CB2 receptor, which allows for the specific modulation of immune function and inflammation. Moreover, this compound has a well-established synthesis method and can be obtained in high purity and yield. However, one of the limitations of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
4-sec-butoxy-N-methyl-N-phenylbenzamide has significant potential for future research and therapeutic applications. Some of the future directions for this compound research include the development of more potent and selective CB2 receptor antagonists, the investigation of its potential use in cancer therapy, and the exploration of its role in modulating the gut microbiome and neuroinflammation. Moreover, the use of this compound in combination with other therapeutic agents may provide a more effective and targeted approach for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-sec-butoxy-N-methyl-N-phenylbenzamide involves several steps, including the reaction of 4-bromo-N-methyl-N-phenylbenzamide with butyllithium, followed by the addition of sec-butyl bromide. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-butan-2-yloxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-14(2)21-17-12-10-15(11-13-17)18(20)19(3)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3 |
Clave InChI |
LXEIZIDOBXKBJH-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
SMILES canónico |
CCC(C)OC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268321.png)
![4-[(4-Chloronaphthalen-1-yl)oxy]piperidine](/img/structure/B268328.png)
![N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268331.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268332.png)
![2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268336.png)
![3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268337.png)
![N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B268339.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B268340.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268341.png)
![N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B268342.png)
![3-(2-chlorophenyl)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B268344.png)
![2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268345.png)
![N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268346.png)
![2-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268347.png)